molecular formula C6H5BrN2O3 B1280047 5-Bromo-2-methyl-4-nitropyridine 1-oxide CAS No. 62516-08-9

5-Bromo-2-methyl-4-nitropyridine 1-oxide

Cat. No.: B1280047
CAS No.: 62516-08-9
M. Wt: 233.02 g/mol
InChI Key: ZXBHWFBOEKPCCN-UHFFFAOYSA-N
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Description

5-Bromo-2-methyl-4-nitropyridine 1-oxide is an organic compound with the molecular formula C6H5BrN2O3 and a molecular weight of 233.02 g/mol It is a derivative of pyridine, characterized by the presence of bromine, methyl, and nitro groups attached to the pyridine ring, along with an N-oxide functional group

Mechanism of Action

Target of Action

It is known that nitropyridines can participate in various chemical reactions , suggesting that they may interact with a wide range of molecular targets.

Mode of Action

Nitropyridines are known to undergo a variety of chemical reactions . For instance, they can participate in Suzuki–Miyaura coupling , a type of cross-coupling reaction that forms carbon-carbon bonds. This suggests that 5-Bromo-2-methyl-4-nitropyridine 1-oxide may interact with its targets through similar mechanisms.

Biochemical Pathways

Given its potential involvement in suzuki–miyaura coupling , it may influence pathways related to carbon-carbon bond formation.

Pharmacokinetics

Its molecular weight is 233.02 , which is within the range generally considered favorable for oral bioavailability.

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, its reactivity in Suzuki–Miyaura coupling can be affected by the presence of a palladium catalyst and the pH of the reaction environment . Additionally, its stability may be influenced by storage conditions, as it is recommended to be stored sealed in dry conditions at 2-8°C .

Biochemical Analysis

Biochemical Properties

5-Bromo-2-methyl-4-nitropyridine 1-oxide plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with diacylglycerol acyltransferase (DGAT1), an enzyme involved in triglyceride biosynthesis . The nature of these interactions often involves binding to the active sites of enzymes, thereby influencing their activity. This compound’s ability to interact with multiple biomolecules makes it a valuable tool in biochemical research.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to impact the expression of genes involved in metabolic pathways . Additionally, its interaction with cellular proteins can lead to alterations in cell signaling, thereby affecting cellular responses and functions.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. For instance, its interaction with DGAT1 results in the inhibition of this enzyme, affecting triglyceride biosynthesis . Furthermore, this compound can influence gene expression by interacting with transcription factors or other regulatory proteins, thereby modulating the transcriptional activity of specific genes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under specific storage conditions (sealed in dry, 2-8°C) . Its degradation over time can lead to changes in its biochemical activity, necessitating careful handling and storage to maintain its efficacy.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects, such as modulating metabolic pathways without causing significant toxicity . At higher doses, it can lead to adverse effects, including toxicity and disruption of normal cellular functions. Understanding the dosage thresholds is crucial for its safe and effective use in research.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that play a role in metabolic flux and metabolite levels. For instance, its interaction with DGAT1 affects the final step in triglyceride biosynthesis . These interactions highlight the compound’s role in regulating metabolic processes and its potential impact on overall cellular metabolism.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are essential for its activity. It is transported by specific transporters and binding proteins that facilitate its movement across cellular membranes . Once inside the cell, it can localize to specific compartments, influencing its accumulation and activity. Understanding these transport mechanisms is vital for optimizing its use in biochemical research.

Subcellular Localization

The subcellular localization of this compound plays a crucial role in its activity and function. It may be directed to specific organelles or compartments within the cell through targeting signals or post-translational modifications . This localization can affect its interactions with other biomolecules and its overall biochemical activity, making it an important factor to consider in research applications.

Preparation Methods

The synthesis of 5-Bromo-2-methyl-4-nitropyridine 1-oxide typically involves the nitration of 2-methyl-5-bromopyridine followed by oxidation. One common method includes the following steps :

    Nitration: 2-Methyl-5-bromopyridine is treated with a nitrating agent such as a mixture of concentrated sulfuric acid and nitric acid to introduce the nitro group at the 4-position of the pyridine ring.

    Oxidation: The resulting 5-bromo-2-methyl-4-nitropyridine is then oxidized using an oxidizing agent like hydrogen peroxide or peracetic acid to form the N-oxide.

Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.

Chemical Reactions Analysis

5-Bromo-2-methyl-4-nitropyridine 1-oxide undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles under appropriate conditions.

    Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.

    Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid group using strong oxidizing agents like potassium permanganate.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

5-Bromo-2-methyl-4-nitropyridine 1-oxide has several applications in scientific research, including:

Comparison with Similar Compounds

5-Bromo-2-methyl-4-nitropyridine 1-oxide can be compared with other similar compounds such as:

Properties

IUPAC Name

5-bromo-2-methyl-4-nitro-1-oxidopyridin-1-ium
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5BrN2O3/c1-4-2-6(9(11)12)5(7)3-8(4)10/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXBHWFBOEKPCCN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=[N+]1[O-])Br)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5BrN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20490843
Record name 5-Bromo-2-methyl-4-nitro-1-oxo-1lambda~5~-pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20490843
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

233.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

62516-08-9
Record name 5-Bromo-2-methyl-4-nitro-1-oxo-1lambda~5~-pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20490843
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

5-Bromo-2-methylpyridine 1-oxide (5.36 g) was added to a mixture of conc. nitric acid (10.1 mL) and conc. sulfuric acid (8.94 mL), and the mixture was stirred at 90° C. for 20 hr. The reaction mixture was poured into ice water, and the resulting pale-yellow precipitate was collected by filtration. The crude crystals were washed with water to give the title compound (3.83 g) as a pale-yellow solid. The filtrate was neutralized with 8N aqueous sodium hydroxide solution at room temperature, and extracted with a mixed solvent of ethyl acetate and THF. The extract was washed with water and saturated brine, and dried over anhydrous magnesium sulfate. The solvent was evaporated under reduced pressure, and the residue was purified by silica gel column chromatography (NH, ethyl acetate/hexane) to give the title compound (360 mg) as a pale-yellow solid.
Quantity
5.36 g
Type
reactant
Reaction Step One
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10.1 mL
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reactant
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8.94 mL
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reactant
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[Compound]
Name
ice water
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0 (± 1) mol
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reactant
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Synthesis routes and methods II

Procedure details

5-bromo-2-methylpyridine 1-oxide (2.269 g, 12.07 mmol, 1 eq) was dissolved in sulfuric acid (4 mL, 80 mmol, 6 eq) and cooled at 0° C. Fuming nitric acid (3 mL, 60 mmol, 5 eq) was added dropwise. After addition of the nitric acid was complete, the reaction mixture was first warmed to room temperature and then heated to 90° C. After 2 hours the reaction was cooled in an ice bath and slowly adjusted to pH 10 with 2 M aqueous sodium carbonate. This solution was extracted twice with dichloromethane. The combined organic extracts were dried over magnesium sulfate and concentrated to yield 2.54 g (90%) of 5-bromo-2-methyl-4-nitropyridine 1-oxide. LMCS (ESI) m+H=233.0.
Quantity
2.269 g
Type
reactant
Reaction Step One
Quantity
4 mL
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reactant
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3 mL
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reactant
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0 (± 1) mol
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Synthesis routes and methods III

Procedure details

A solution of 5-bromo-2-methyl-pyridine N-oxide (536 mg, 2.85 mmol) in concentrated H2SO4 (3.0 mL) was added dropwise a solution of fuming HNO3 (2.4 mL) in concentrated H2SO4 (3.2 mL) at 0° C. The reaction mixture was heated at 90° C. for 1.5 h. The reaction mixture was cooled to rt and poured into ice (50 g). The mixture was extracted with CH2Cl2 (3×20 mL). The combined extracts were washed with brine, dried over anhydrous Na2SO4, filtered and concentrated under reduced pressure to afford 5-bromo-2-methyl-4-nitro-pyridine N-oxide as a yellow solid (520 mg, 78%) which was used without further purification
Quantity
536 mg
Type
reactant
Reaction Step One
Name
Quantity
2.4 mL
Type
reactant
Reaction Step One
Name
Quantity
3 mL
Type
solvent
Reaction Step One
Name
Quantity
3.2 mL
Type
solvent
Reaction Step One
[Compound]
Name
ice
Quantity
50 g
Type
reactant
Reaction Step Two

Synthesis routes and methods IV

Procedure details

6.0 mL nitric acid were added dropwise to 6.0 mL conc. sulphuric acid while cooling with ice and stirring. Then 3.6 g (21 mmol) 5-bromo-2-methylpyridine-1-oxide were added batchwise and the reaction mixture was stirred for 18 h at 60° C. After cooling to RT the reaction mixture was added to ice water and neutralised with 4N aqueous sodium hydroxide solution. The precipitated solid was suction filtered and dried at 50° C.
Quantity
6 mL
Type
reactant
Reaction Step One
Quantity
6 mL
Type
reactant
Reaction Step One
Quantity
3.6 g
Type
reactant
Reaction Step Two
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Bromo-2-methyl-4-nitropyridine 1-oxide
Reactant of Route 2
5-Bromo-2-methyl-4-nitropyridine 1-oxide
Reactant of Route 3
5-Bromo-2-methyl-4-nitropyridine 1-oxide

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